molecular formula C10H14ClNO2 B2677408 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride CAS No. 856182-32-6

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride

Cat. No.: B2677408
CAS No.: 856182-32-6
M. Wt: 215.68
InChI Key: VXXSYMVOZIPTIM-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride is an organic compound with the molecular formula C10H13NO2·HCl. It is a derivative of benzaldehyde, featuring a dimethylamino group and a hydroxyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions usually include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalyst like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, focusing on reaction time, temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxybenzophenone.

    Reduction: Formation of 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Lacks the hydroxyl group, making it less versatile in certain reactions.

    4-Hydroxybenzaldehyde: Lacks the dimethylamino group, limiting its ability to participate in Mannich reactions.

    3-(Dimethylamino)benzaldehyde: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride is unique due to the presence of both the dimethylamino and hydroxyl groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13;/h3-5,7,13H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXSYMVOZIPTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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